molecular formula C16H19N3O2 B4880237 methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate

methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate

Cat. No. B4880237
M. Wt: 285.34 g/mol
InChI Key: YOIDZWMWXFZXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate is a chemical compound that has attracted significant attention in scientific research. This compound belongs to the class of imidazole-containing molecules, which are widely used in medicinal chemistry due to their diverse biological activities. Methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been studied for its potential applications in various fields, including drug discovery, material science, and biochemistry.

Mechanism of Action

The mechanism of action of methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate involves the inhibition of tubulin polymerization, which is essential for the proper functioning of the cytoskeleton in cells. This compound binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cellular processes that rely on microtubule dynamics.
Biochemical and Physiological Effects:
Methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been shown to exhibit potent antitumor activity in vitro and in vivo. This compound has also been reported to have anti-inflammatory and analgesic effects in animal models. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

Methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has several advantages for laboratory experiments. This compound is relatively easy to synthesize and has a high yield. It also exhibits potent biological activity, which makes it a promising lead compound for drug discovery. However, the limitations of this compound include its low solubility and potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate. One potential area of investigation is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of interest is the study of the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, the potential applications of this compound in material science and biochemistry warrant further investigation.

Scientific Research Applications

Methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate has been extensively studied for its potential applications in drug discovery. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of this compound involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics and subsequent cell death.

properties

IUPAC Name

methyl 4-butyl-2-methylimidazo[1,2-a]benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-4-5-10-18-12-8-6-7-9-13(12)19-14(15(20)21-3)11(2)17-16(18)19/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIDZWMWXFZXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N3C1=NC(=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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